![molecular formula C20H17N3OS B5774606 N-{[(3-pyridinylmethyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5774606.png)
N-{[(3-pyridinylmethyl)amino]carbonothioyl}-4-biphenylcarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(3-pyridinylmethyl)amino]carbonothioyl}-4-biphenylcarboxamide, commonly known as PAC-1, is a small molecule that has shown promising results in cancer research. PAC-1 is a member of the N-phenylamides family, which are known for their ability to induce apoptosis in cancer cells.
Mechanism of Action
PAC-1 induces apoptosis in cancer cells by binding to procaspase-3 and inducing its activation. Procaspase-3 is a proenzyme that is activated by cleavage into its active form, caspase-3. Caspase-3 is a key regulator of the apoptotic pathway and is responsible for the cleavage of many cellular proteins, leading to cell death.
Biochemical and Physiological Effects:
PAC-1 has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy. PAC-1 has low toxicity in normal cells, making it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of PAC-1 is its ability to induce apoptosis in cancer cells without affecting normal cells. This makes it a promising candidate for cancer treatment. However, PAC-1 has limitations in terms of its solubility and stability, which can affect its efficacy in vivo.
Future Directions
Future research on PAC-1 should focus on improving its solubility and stability in vivo. This can be achieved by modifying the chemical structure of PAC-1 or by using novel drug delivery systems. Additionally, further studies should be conducted to investigate the potential of PAC-1 in combination therapy with other chemotherapy drugs. Finally, clinical trials should be conducted to evaluate the safety and efficacy of PAC-1 in cancer patients.
Synthesis Methods
PAC-1 can be synthesized using a multi-step process. The first step involves the reaction of 3-pyridinemethanamine with carbon disulfide to form N-(pyridin-3-ylmethyl)carbonothioyl)pyridin-3-amine. This intermediate is then reacted with 4-biphenylcarboxylic acid to form PAC-1. The final product is purified using column chromatography.
Scientific Research Applications
PAC-1 has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis in cancer cells by activating procaspase-3, a key regulator of the apoptotic pathway. PAC-1 has also been shown to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy.
properties
IUPAC Name |
4-phenyl-N-(pyridin-3-ylmethylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c24-19(23-20(25)22-14-15-5-4-12-21-13-15)18-10-8-17(9-11-18)16-6-2-1-3-7-16/h1-13H,14H2,(H2,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZQINDVLDFXMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.